REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12])[CH2:6][NH2:7].[CH2:15]1[CH2:21][S:18](=[O:20])(=[O:19])[O:17][CH2:16]1>CC(=O)CC>[CH3:14][O:13][C:9]1[CH:8]=[C:5]([CH:4]=[C:3]([O:2][CH3:1])[C:10]=1[O:11][CH3:12])[CH2:6][NH:7][CH2:16][CH2:15][CH2:21][S:18]([OH:20])(=[O:19])=[O:17]
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Name
|
|
Quantity
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2.2 mL
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Type
|
reactant
|
Smiles
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COC=1C=C(CN)C=C(C1OC)OC
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Name
|
|
Quantity
|
1.66 g
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Type
|
reactant
|
Smiles
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C1COS(=O)(=O)C1
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Name
|
|
Quantity
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20 mL
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Type
|
solvent
|
Smiles
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CC(CC)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
at reflux for 2 hours
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Duration
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2 h
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Type
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FILTRATION
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Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with acetone (2×25 mL)
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Type
|
CUSTOM
|
Details
|
dried in vacuo
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Type
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STIRRING
|
Details
|
The suspension was stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 30 sec
|
Duration
|
30 s
|
Type
|
FILTRATION
|
Details
|
, the solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(CNCCCS(=O)(=O)O)C=C(C1OC)OC
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |